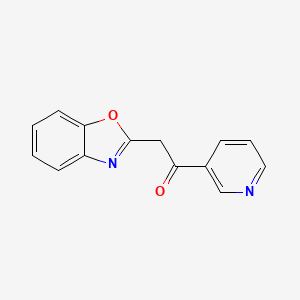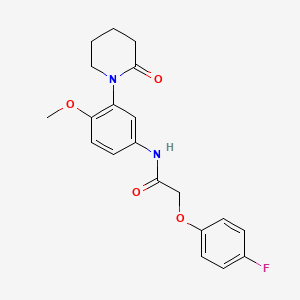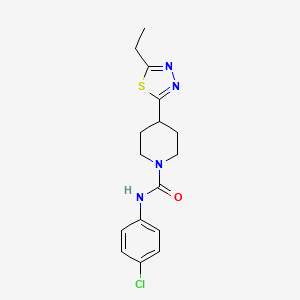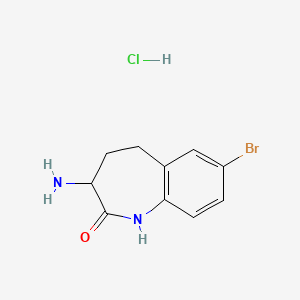![molecular formula C23H19ClN2O2S B2752620 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one CAS No. 338965-76-7](/img/structure/B2752620.png)
6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one, also known as CMPQ, is a synthetic quinazolinone compound used in scientific research. It is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides, amino acids, and other molecules essential for cell growth and maintenance. CMPQ has been studied for its potential therapeutic applications in cancer and other diseases, such as rheumatoid arthritis, psoriasis, and Crohn's disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Quinazolinones, including those with specific substitutions similar to the compound of interest, have been synthesized and evaluated for their biological activities. These activities span across various pharmacological areas such as anti-inflammatory, analgesic, antimicrobial, and antitumor effects. For instance, a study by Manivannan and Chaturvedi (2011) discussed the design, synthesis, and evaluation of 2,3-diaryl quinazolinones as non-ulcerogenic anti-inflammatory agents, highlighting the compound's promising anti-inflammatory activity and its safety compared to traditional NSAIDs like indomethacin (Manivannan & Chaturvedi, 2011). Additionally, Osarodion's work in 2023 on the analgesic activity of certain 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one derivatives also underscores the compound's significant analgesic potential (Osarodion, 2023).
Antitumor and Antimicrobial Applications
Quinazolinone derivatives have shown promise as antitumor agents, with some compounds exhibiting broad-spectrum antitumor activity against various cancer cell lines. Research by Gawad et al. (2010) on 3-substituted quinazolin-4(3H)-ones and their antitumor evaluation through the National Cancer Institute's screening protocol reveals the potential of these compounds as antitumor agents (Gawad et al., 2010). The antimicrobial efficacy of quinazolinone compounds is also notable, as demonstrated by Patel et al. (2010), where certain (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones displayed remarkable antibacterial and antifungal activities (Patel et al., 2010).
Molecular Docking and Structural Analysis
Studies involving molecular docking and structural analysis, such as the work by Wu et al. (2022), provide insights into the interaction mechanisms of quinazolinone derivatives with biological targets. This research sheds light on the potential of these compounds in inhibiting proteins like SHP2, which is crucial for understanding their therapeutic potential (Wu et al., 2022).
Wirkmechanismus
Target of Action
A similar compound, 2-((9h-purin-6-ylthio)methyl)-5-chloro-3-(2-methoxyphenyl)quinazolin-4-one, has been found to interact withPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform . These enzymes play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Based on the targets of the similar compound mentioned above, it can be inferred that this compound might interact with its targets to influence thePhosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which is critical for cell survival and growth .
Biochemical Pathways
Given the potential targets, it can be inferred that thePI3K/Akt signaling pathway might be affected . This pathway plays a key role in multiple cellular functions including metabolism, growth, proliferation, survival, transcription and protein synthesis .
Result of Action
Given the potential targets and affected pathway, it can be inferred that this compound might influence cell survival, growth, and proliferation .
Eigenschaften
IUPAC Name |
6-chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-15-5-3-4-6-21(15)26-22(14-29-18-10-8-17(28-2)9-11-18)25-20-12-7-16(24)13-19(20)23(26)27/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLGMCPBBJYFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclohexyl)-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2752537.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2752539.png)

![N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752543.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)






![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752558.png)
